Superior IOP Reduction of Duotrav Compared to Prior Monotherapy in a Large Observational Cohort
In a prospective, open-label observational study of 522 patients with uncontrolled IOP on prior mono- or adjunctive therapy, switching to Duotrav (travoprost/timolol fixed combination) produced a mean IOP reduction of 5.6 ± 2.6 mmHg from a baseline of 21.9 ± 2.0 mmHg on prior treatment [1]. Among patients previously on monotherapy alone, the IOP reduction was 5.9 ± 2.3 mmHg. For specific comparators, patients switched from timolol monotherapy achieved an additional 5.7 ± 2.2 mmHg reduction, while those switched from latanoprost monotherapy gained an additional 6.3 ± 2.6 mmHg reduction.
| Evidence Dimension | Mean IOP reduction (mmHg) after 12 weeks of Duotrav therapy |
|---|---|
| Target Compound Data | 5.6 ± 2.6 mmHg (all prior treatments); 5.9 ± 2.3 mmHg (from monotherapy); 5.7 ± 2.2 mmHg (from timolol); 6.3 ± 2.6 mmHg (from latanoprost) |
| Comparator Or Baseline | Baseline IOP on prior therapy: 21.9 ± 2.0 mmHg |
| Quantified Difference | Additional IOP reduction of 5.6–6.3 mmHg beyond prior monotherapy or adjunctive therapy |
| Conditions | Prospective, open-label, observational cohort; 12-week follow-up; patients with primary open-angle glaucoma or ocular hypertension uncontrolled on prior therapy |
Why This Matters
This real-world evidence demonstrates that Duotrav provides clinically and statistically significant additional IOP lowering over both beta-blocker and prostaglandin analogue monotherapies, justifying its selection when monotherapy is insufficient.
- [1] Pfeiffer N, et al. Safety and efficacy of changing to the travoprost/timolol maleate fixed combination (DuoTrav) from prior mono- or adjunctive therapy. Clin Ophthalmol. 2010;4:459-466. View Source
